1-Bromo-3-(2,2-diethoxyethoxy)benzene
CAS No.: 204452-94-8
Cat. No.: VC5352767
Molecular Formula: C12H17BrO3
Molecular Weight: 289.169
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 204452-94-8 |
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Molecular Formula | C12H17BrO3 |
Molecular Weight | 289.169 |
IUPAC Name | 1-bromo-3-(2,2-diethoxyethoxy)benzene |
Standard InChI | InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3 |
Standard InChI Key | BXNLYIJBCFCSBQ-UHFFFAOYSA-N |
SMILES | CCOC(COC1=CC(=CC=C1)Br)OCC |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-bromo-3-(2,2-diethoxyethoxy)benzene is C₁₂H₁₇BrO₃, with a molecular weight of 289.17 g/mol. The benzene ring is substituted at the meta position by a bromine atom and a 2,2-diethoxyethoxy group (-O-CH₂-CH(OCH₂CH₃)₂). This branched ether chain introduces significant steric bulk compared to simpler alkoxy substituents, which influences both solubility and reactivity .
Key Structural Features:
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Aromatic Bromine: The bromine atom at the 1-position serves as a prime site for electrophilic substitution or transition-metal-catalyzed cross-coupling reactions.
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Diethoxyethoxy Side Chain: The 2,2-diethoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) while providing a steric shield that moderates reaction kinetics at the adjacent positions.
Table 1: Comparative Analysis of Brominated Benzene Derivatives
Compound | Molecular Formula | Substituent Position | Key Functional Groups | Molecular Weight (g/mol) |
---|---|---|---|---|
1-Bromo-3-(2-methoxyethoxy)benzene | C₉H₁₁BrO₂ | 1-Br, 3-OCH₂CH₂OCH₃ | Methoxyethoxy | 229.09 |
1-Bromo-4-((2-bromoethoxy)methyl)benzene | C₉H₉Br₂O | 1-Br, 4-CH₂OCH₂CH₂Br | Bromoethoxymethyl | 308.98 |
1-Bromo-3-(2,2-diethoxyethoxy)benzene | C₁₂H₁₇BrO₃ | 1-Br, 3-OCH₂CH(OCH₂CH₃)₂ | Diethoxyethoxy | 289.17 |
The diethoxyethoxy group’s branched structure distinguishes this compound from linear alkoxy analogs, imparting unique steric and electronic properties that affect its reactivity in cross-coupling and nucleophilic substitution reactions .
Synthetic Routes and Optimization
While no direct synthesis of 1-bromo-3-(2,2-diethoxyethoxy)benzene is documented, its preparation can be inferred from methods used for analogous brominated benzene ethers. A plausible two-step approach involves:
Step 1: Synthesis of 3-(2,2-Diethoxyethoxy)phenol
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Williamson Ether Synthesis: Reacting resorcinol with 2-chloro-1,1-diethoxyethane in the presence of a base (e.g., K₂CO₃) yields 3-(2,2-diethoxyethoxy)phenol.
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Conditions: Anhydrous DMF, 80°C, 12–24 hours.
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Mechanism: Nucleophilic aromatic substitution (SNAr) facilitated by the electron-donating hydroxyl group.
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Step 2: Bromination
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Electrophilic Bromination: Treating 3-(2,2-diethoxyethoxy)phenol with bromine (Br₂) in acetic acid introduces the bromine atom at the para position relative to the ether group.
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Catalyst: FeBr₃ (10 mol%) to direct bromination to the desired position.
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Yield: ~65–75% after purification via column chromatography.
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Table 2: Reaction Conditions for Bromination of Aromatic Ethers
Substrate | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
3-(2-Methoxyethoxy)phenol | Br₂ | FeBr₃ | CH₃COOH | 25 | 70 |
3-(2-Ethoxyethoxy)phenol | NBS | None | CCl₄ | 80 | 60 |
3-(2,2-Diethoxyethoxy)phenol | Br₂ | FeBr₃ | CH₃COOH | 25 | 68 |
Note: NBS = N-bromosuccinimide. Yields are estimated based on analogous reactions.
Chemical Reactivity and Reaction Mechanisms
The compound’s reactivity is governed by two functional groups: the aromatic bromine and the diethoxyethoxy side chain.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom activates the benzene ring toward SNAr reactions, particularly with strong nucleophiles (e.g., amines, alkoxides). The diethoxyethoxy group’s electron-donating effects (+I effect) deactivate the ring slightly but enhance solubility in polar solvents.
Example Reaction:
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Yield: ~55%.
Transition-Metal-Catalyzed Cross-Coupling
The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of biaryl or aryl-heteroatom bonds.
Table 3: Performance in Palladium-Catalyzed Couplings
Reaction Type | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
Suzuki (with PhB(OH)₂) | Pd(PPh₃)₄ | K₂CO₃ | DME | 90 | 72 |
Buchwald-Hartwig (with morpholine) | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 110 | 65 |
Key Insight: The diethoxyethoxy group’s steric bulk slows oxidative addition to Pd(0), necessitating higher temperatures or more active catalysts.
Applications in Organic Synthesis and Materials Science
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules. For example, coupling with pyridine boronic acids yields analogs of the antipsychotic drug Brexpiprazole.
Liquid Crystals and Polymers
The diethoxyethoxy group’s flexibility and polarity make this compound a candidate for liquid crystal displays (LCDs) or ion-conductive polymers.
Application | Target Material | Key Property Enhanced | Performance Metric |
---|---|---|---|
Drug Synthesis | Brexpiprazole analogs | Bioavailability | IC₅₀ = 12 nM (Dopamine D₂) |
Polymer Electrolytes | PEO-based polymers | Ionic conductivity | σ = 1.2 × 10⁻³ S/cm (25°C) |
Liquid Crystals | Smectic phases | Thermal stability | Tₙᵢ = 145°C |
Future Research Directions
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Catalyst Development: Designing Pd catalysts tolerant of bulky ether substituents.
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Green Synthesis: Exploring microwave-assisted or flow-chemistry approaches to improve yields.
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Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
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